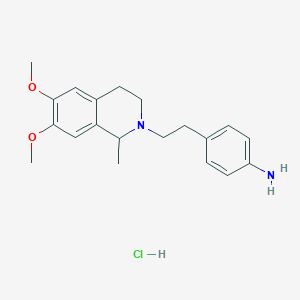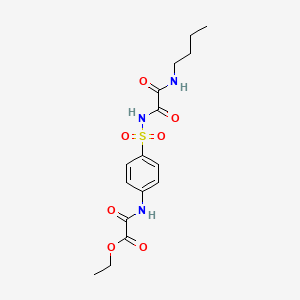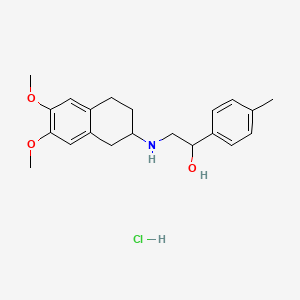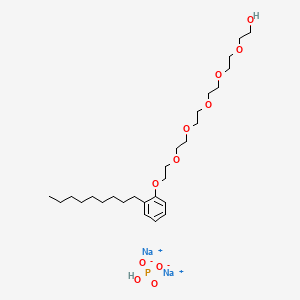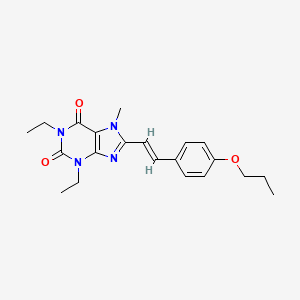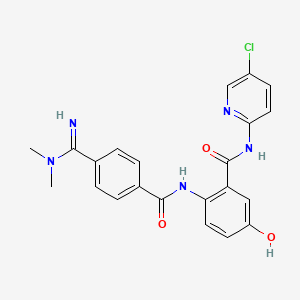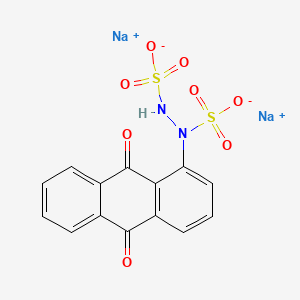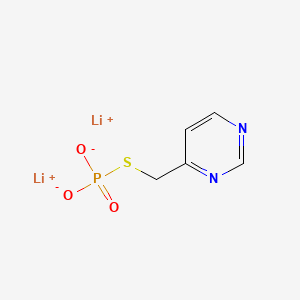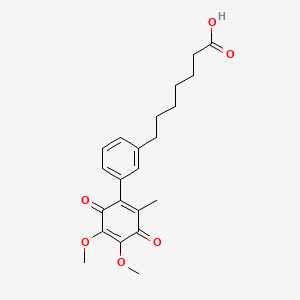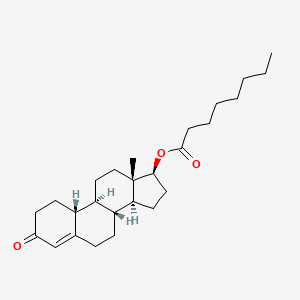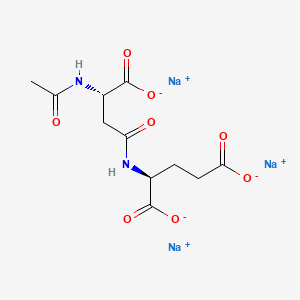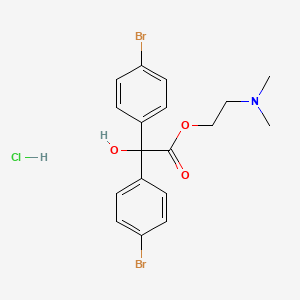
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of bromine atoms, a hydroxy group, and a dimethylaminoethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of phenylacetic acid to introduce bromine atoms at specific positions. This is followed by esterification and the introduction of the dimethylaminoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Bromo-substituted compounds: Compounds with bromine atoms at different positions or with different functional groups.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the specific combination of bromine atoms, hydroxy group, and dimethylaminoethyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
134871-08-2 |
|---|---|
分子式 |
C18H20Br2ClNO3 |
分子量 |
493.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C18H19Br2NO3.ClH/c1-21(2)11-12-24-17(22)18(23,13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14;/h3-10,23H,11-12H2,1-2H3;1H |
InChIキー |
YOCDUDXMJWAIOV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


